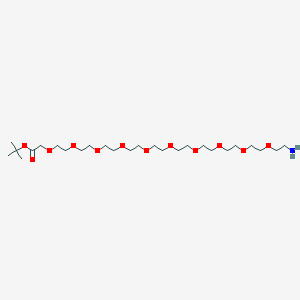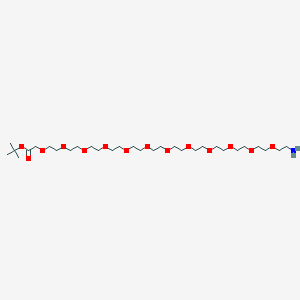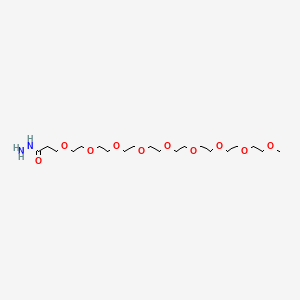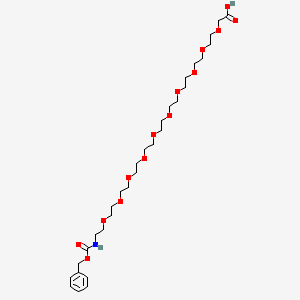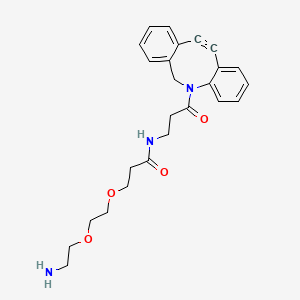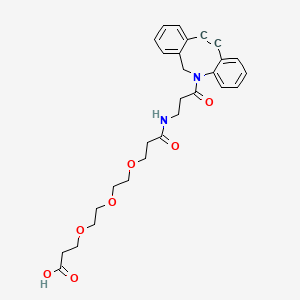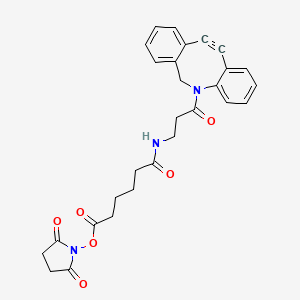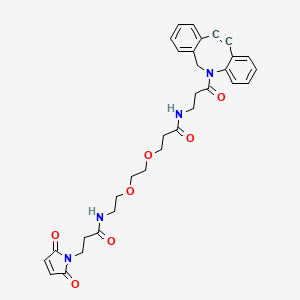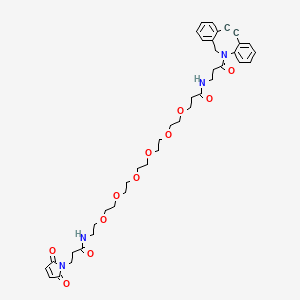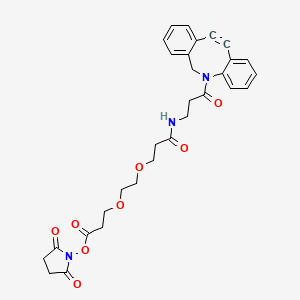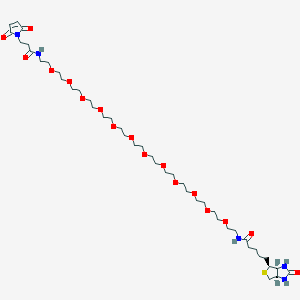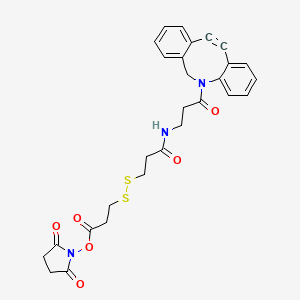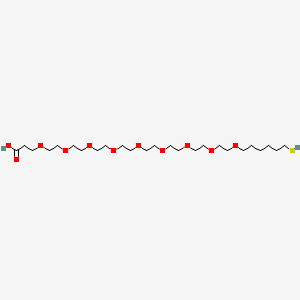
HS-C6-PEG9-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HS-C6-PEG9-acid is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The compound consists of a hexyl (C6) chain linked to a PEG chain with nine ethylene glycol units, terminating in a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HS-C6-PEG9-acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available hexylamine and PEG9, which is a PEG chain with nine ethylene glycol units.
Coupling Reaction: The hexylamine is reacted with PEG9 under conditions that promote the formation of an amide bond. This is usually achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).
Acidification: The resulting product is then treated with an acid, such as hydrochloric acid (HCl), to convert the terminal amine group into a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
HS-C6-PEG9-acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions at the terminal carboxylic acid group.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid (H2SO4).
Amidation: Uses amines and coupling reagents such as DCC and NHS.
Substitution: Employs nucleophiles like alkoxides or amines under basic conditions.
Major Products
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Substituted Derivatives: Produced from nucleophilic substitution reactions.
科学研究应用
HS-C6-PEG9-acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules, including PROTACs.
Biology: In the study of protein degradation pathways and the development of targeted therapies.
Medicine: For the design of drugs that can selectively degrade disease-causing proteins.
Industry: In the production of specialized chemicals and materials.
作用机制
HS-C6-PEG9-acid functions as a linker in PROTACs, which work by:
Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.
Recruiting E3 Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is degraded by the proteasome, reducing its levels in the cell.
相似化合物的比较
Similar Compounds
HS-C6-PEG4-acid: A shorter PEG chain with four ethylene glycol units.
HS-C6-PEG12-acid: A longer PEG chain with twelve ethylene glycol units.
HS-C6-PEG9-amine: Similar structure but terminates in an amine group instead of a carboxylic acid.
Uniqueness
HS-C6-PEG9-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective as a linker in PROTACs .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(6-sulfanylhexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O11S/c26-25(27)5-7-29-9-11-31-13-15-33-17-19-35-21-23-36-22-20-34-18-16-32-14-12-30-10-8-28-6-3-1-2-4-24-37/h37H,1-24H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPCJBPVVLMZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
